molecular formula C12H13NO3 B6281462 rac-4-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid CAS No. 2287239-93-2

rac-4-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid

Cat. No.: B6281462
CAS No.: 2287239-93-2
M. Wt: 219.2
InChI Key:
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Description

Rac-4-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications in various fields. This compound is characterized by its unique structure, which includes a cyclopropane ring and a benzoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-4-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid typically involves the reaction of 4-aminobenzoic acid with (1R,2R)-2-methylcyclopropanecarboxylic acid. The reaction is carried out under specific conditions to ensure the formation of the desired product. Common reagents used in this synthesis include coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the amide bond formation.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Rac-4-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.

    Reduction: The amide group can be reduced to an amine under specific conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Electrophilic reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are used.

Major Products

    Oxidation: Carboxylate derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism by which rac-4-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The cyclopropane ring and amide group may play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Rac-4-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid can be compared with other similar compounds, such as:

    4-aminobenzoic acid: Lacks the cyclopropane ring, which may result in different biological activity.

    (1R,2R)-2-methylcyclopropanecarboxylic acid: Lacks the benzoic acid moiety, affecting its chemical properties and reactivity.

    N-benzyl-4-aminobenzoic acid: Contains a benzyl group instead of the cyclopropane ring, leading to variations in its chemical behavior and applications.

The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

2287239-93-2

Molecular Formula

C12H13NO3

Molecular Weight

219.2

Purity

95

Origin of Product

United States

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